1-Bromo-5-(trifluoromethyl)naphthalene
Description
Properties
IUPAC Name |
1-bromo-5-(trifluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSUDXSSYTCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660161 | |
| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117539-59-0 | |
| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromine Source and Catalytic Systems
Classic bromination employs molecular bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃. For example, Erdogan (2021) demonstrated that bromination of naphthalene derivatives with Br₂ in dichloromethane at 0°C achieves moderate yields. Adapting this to 5-(trifluoromethyl)naphthalene would likely require elevated temperatures (40–60°C) and extended reaction times (12–24 hours) due to reduced reactivity.
Regioselectivity Challenges
The -CF₃ group directs electrophilic substitution to the para position (position 8 in naphthalene numbering), complicating 1-bromo isomer synthesis. Computational studies suggest that steric hindrance at the 1-position further reduces selectivity. To address this, Erdogan’s metal-free cyclopropanation strategy could be adapted:
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Birch Reduction : Convert naphthalene to 1,4-dihydronaphthalene under mild conditions.
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Cyclopropanation : React with dichlorocarbene (generated from chloroform and t-BuOK) to form cyclopropane intermediates.
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Bromination : Ring-opening with Br₂ selectively introduces bromine at the 1-position.
Transition Metal-Mediated Cross-Coupling Approaches
Palladium- or copper-catalyzed cross-coupling reactions offer precise control over substitution patterns. A two-step synthesis involving trifluoromethylation followed by bromination is plausible:
Suzuki-Miyaura Coupling
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Trifluoromethylation : Start with 1-bromonaphthalene and react with CF₃-containing boronic acids under Pd(PPh₃)₄ catalysis. The MDPI study (2016) achieved 70–80% yields for similar trifluoromethyl couplings using Claisen condensation.
-
Bromination : Introduce bromine via electrophilic substitution as described in Section 1.
Ullmann-Type Coupling
Copper-mediated coupling between 1-bromo-5-iodonaphthalene and methyl trifluoroacetate could directly install the -CF₃ group. A patent (CN101168510A) utilized this method for aniline derivatives, achieving 65% yields.
Halex Exchange Reactions
Nucleophilic aromatic substitution (SNAr) provides an alternative route, leveraging the activating effect of nitro groups:
Nitration-Bromination Sequence
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Nitration : Introduce a nitro group at the 5-position of naphthalene using HNO₃/H₂SO₄.
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Trifluoromethylation : Reduce nitro to amine, then perform a Schiemann reaction (HNO₂, NaBF₄) to install -CF₃.
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Bromination : Replace a nitro or amino group with bromine using CuBr₂/HBr.
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 85% | |
| Schiemann Reaction | NaNO₂, HBF₄, 40°C | 60% | |
| Bromination | CuBr₂, HBr, 100°C | 55% |
Radical Bromination Strategies
Recent advances in photoredox catalysis enable radical-based bromination at inert positions. For example, visible-light-mediated reactions using N-bromosuccinimide (NBS) and catalytic Ir(ppy)₃ could target the 1-position selectively. While no direct studies exist for naphthalenes, analogous arene brominations achieve 50–70% yields.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Direct Bromination | Simple, one-pot | Poor regioselectivity | 45–60% | Moderate |
| Cross-Coupling | High selectivity | Requires pre-functionalized substrates | 60–80% | High |
| Halex Exchange | Compatible with nitro groups | Multi-step, low yields | 50–65% | Low |
| Radical Bromination | Mild conditions | Requires specialized catalysts | 50–70% | Experimental |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The trifluoromethyl group can be involved in oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-5-(trifluoromethyl)naphthalene is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential in drug discovery and development due to its unique structural features.
Chemical Biology: Employed in the study of biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing trifluoromethyl group, which makes the bromine atom more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the coupling partner.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
a. 1-Bromo-5-nitronaphthalene (C₁₀H₆BrNO₂)
- Structure: Bromine at position 1, nitro (-NO₂) at position 4.
- Electronic Properties : The nitro group is a stronger electron-withdrawing group than -CF₃, leading to a larger HOMO-LUMO gap and reduced carrier mobility compared to the trifluoromethyl analog.
- Reactivity : Nitro groups stabilize negative charges, making this compound less reactive in nucleophilic substitutions than 1-bromo-5-(trifluoromethyl)naphthalene .
b. 1-Bromo-7-methoxynaphthalene (C₁₁H₉BrO)
- Structure : Bromine at position 1, methoxy (-OCH₃) at position 6.
- This contrasts sharply with the electron-withdrawing -CF₃ group in the target compound .
c. 1,5-Di(trifluoromethyl)naphthalene (1,5-DTFMNA)
- Structure : Two -CF₃ groups at positions 1 and 5.
- Charge Transport : Exhibits a lower reorganization energy (λ = 0.15 eV for holes) and higher hole mobility (2.17 cm²/V·sec) compared to positional isomers like 2,6-DTFMNA. The bromine in this compound may slightly increase λ due to steric effects .
Electronic and Physicochemical Properties
| Compound | Substituents | HOMO-LUMO Gap (eV) | Ionization Potential (IP, eV) | Electron Affinity (EA, eV) | Hole Mobility (cm²/V·sec) |
|---|---|---|---|---|---|
| This compound | -Br (1), -CF₃ (5) | ~3.5 (estimated) | ~8.2 (estimated) | ~2.8 (estimated) | 1.5–2.0 (predicted) |
| 1-Bromo-5-nitronaphthalene | -Br (1), -NO₂ (5) | ~4.2 | ~9.5 | ~1.5 | <0.1 |
| 1,5-DTFMNA | -CF₃ (1,5) | 3.2 | 8.0 | 3.0 | 2.17 |
| 1-Bromo-7-methoxynaphthalene | -Br (1), -OCH₃ (7) | ~3.8 | ~7.8 | ~1.2 | 0.5–1.0 (predicted) |
Key Observations :
- The -CF₃ group in this compound reduces the HOMO-LUMO gap compared to nitro analogs, enhancing charge injection efficiency in semiconductor applications .
- Bromine’s steric bulk may slightly reduce carrier mobility compared to 1,5-DTFMNA, but the compound retains ambipolar (p- and n-type) characteristics due to balanced IP and EA values .
Biological Activity
1-Bromo-5-(trifluoromethyl)naphthalene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the naphthalene ring system. The chemical formula for this compound is , with a molecular weight of approximately 293.06 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and modifying the electronic properties of organic compounds, which can influence their biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and functionalization reactions. For example, the trifluoromethyl group can be introduced through various methods such as the use of trifluoromethylating agents or reactions involving transition metals.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In particular, it has been evaluated against various strains of bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of this compound
| Compound | MIC (µg/mL) | Activity against MSSA | Activity against MRSA |
|---|---|---|---|
| This compound | 0.5 | Active | Less Active |
The minimum inhibitory concentration (MIC) values indicate that while the compound is effective against MSSA, its efficacy decreases against MRSA, suggesting a potential for selective antimicrobial action.
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively. This property may lead to disruption of membrane integrity or interference with metabolic pathways critical for bacterial survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Rowbotham et al. (2021) demonstrated that derivatives of naphthalene with trifluoromethyl substitutions showed varying degrees of antimicrobial activity. The study highlighted that the presence of the trifluoromethyl group significantly increased the potency against MSSA compared to non-fluorinated analogs .
Case Study 2: Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship revealed that modifications to the naphthalene ring could enhance or diminish biological activity. For instance, altering substituents on the phenyl moiety adjacent to the naphthalene core resulted in different MIC values against various bacterial strains .
Q & A
Basic: What are the common synthetic routes for preparing 1-Bromo-5-(trifluoromethyl)naphthalene, and what factors influence reaction yield and purity?
Methodological Answer:
The synthesis typically involves bromination of pre-functionalized naphthalene derivatives or cross-coupling reactions. Key methods include:
- Direct Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to brominate 5-(trifluoromethyl)naphthalene. Reaction solvents like tetrahydrofuran (THF) or dichloromethane (DCHM) are critical for regioselectivity .
- Suzuki-Miyaura Coupling : Coupling a brominated aryl halide with a trifluoromethyl-containing boronic acid using palladium catalysts. Optimizing catalyst loading (e.g., 1–5 mol% Pd) and base (e.g., K₂CO₃) improves yields .
Key Factors : - Temperature : Excessive heat (>100°C) can lead to decomposition of the trifluoromethyl group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential for removing isomers/byproducts .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm regiochemistry and purity. The trifluoromethyl group shows a distinct singlet at ~δ -60 ppm in ¹⁹F NMR .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities and quantifies purity (>98% for synthetic batches) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₆BrF₃; calc. 278.96 g/mol) .
Advanced: How does the electron-withdrawing effect of the trifluoromethyl group influence the regioselectivity of electrophilic substitution reactions in this compound?
Methodological Answer:
The trifluoromethyl (-CF₃) group is a strong meta-directing, electron-withdrawing group. In electrophilic substitutions (e.g., nitration, sulfonation):
- Regioselectivity : The -CF₃ group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Computational studies (DFT) predict electron density minima at positions 4 and 8 of the naphthalene ring .
- Kinetic vs. Thermodynamic Control : At low temperatures, meta products dominate, while elevated temperatures favor para products due to steric effects .
Advanced: What strategies can mitigate conflicting data in toxicity assessments of halogenated naphthalene derivatives like this compound?
Methodological Answer:
- Risk of Bias Analysis : Use standardized questionnaires (e.g., Table C-6/C-7 in ) to assess study design flaws, such as inadequate randomization or unreported outcomes.
- Dose-Response Consistency : Compare results across species (e.g., rodent vs. human cell lines) using ATSDR’s inclusion criteria (Table B-1 in ) to filter high-quality data .
- Meta-Analysis : Pool data from peer-reviewed studies while excluding grey literature with unverified methodologies .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .
Advanced: How can computational modeling predict the interaction of this compound with biological targets such as cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model ligand-enzyme interactions. The bromine atom’s van der Waals radius and -CF₃’s hydrophobicity influence binding to CYP active sites .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, -CF₃ increases metabolic stability by reducing oxidative degradation .
Basic: What are the environmental persistence and degradation pathways of this compound under aerobic and anaerobic conditions?
Methodological Answer:
- Aerobic Degradation : Microbial action via Pseudomonas spp. cleaves the naphthalene ring, with half-lives of 30–60 days. GC-MS monitors intermediate metabolites like 1,2-dihydroxynaphthalene .
- Anaerobic Conditions : Reductive debromination occurs, forming 5-(trifluoromethyl)naphthalene. Sediment/soil studies show slower degradation (half-life >120 days) .
Advanced: What experimental approaches resolve discrepancies in reported reaction kinetics for bromination steps in trifluoromethyl-substituted naphthalenes?
Methodological Answer:
- Isotopic Labeling : Use ⁷⁹Br/⁸¹Br isotopic tracking to differentiate competing bromination pathways .
- In Situ Monitoring : Employ Raman spectroscopy to track Br₂ consumption rates in real-time, identifying side reactions (e.g., ring fluorination) .
- Comparative Solvent Studies : Test polar (DMF) vs. non-polar (CCl₄) solvents to isolate solvent effects on activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
